Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Description

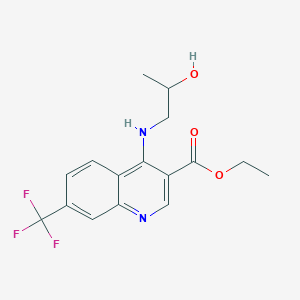

Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 7, an ethyl carboxylate ester at position 3, and a (2-hydroxypropyl)amino substituent at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the (2-hydroxypropyl)amino moiety may improve solubility and bioavailability compared to simpler substituents .

Synthetic routes for such compounds often involve nucleophilic substitution reactions. For example, ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (a precursor with a chloro group at position 4) reacts with amines or hydrazines to introduce diverse substituents . The target compound’s synthesis likely involves substituting the chloro group in this precursor with 2-hydroxypropylamine.

Properties

IUPAC Name |

ethyl 4-(2-hydroxypropylamino)-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O3/c1-3-24-15(23)12-8-20-13-6-10(16(17,18)19)4-5-11(13)14(12)21-7-9(2)22/h4-6,8-9,22H,3,7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXYKOVHPDTQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NCC(C)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₄H₁₈F₃N₃O₃

- Molecular Weight : 329.30 g/mol

The structure includes a quinoline core with trifluoromethyl and hydroxypropyl substituents, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in cancer proliferation, such as fatty acid synthase (FASN), which plays a critical role in lipid metabolism and cancer cell growth .

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .

Anticancer Activity

A significant area of research focuses on the anticancer potential of quinoline derivatives. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. Below is a summary table showcasing the anticancer activity of related compounds:

| Compound Name | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast | 15 | Apoptosis induction via caspase activation |

| Compound B | Lung | 20 | FASN inhibition |

| This compound | Ovarian | TBD | TBD |

Note: TBD indicates data that requires further research for confirmation.

Antimicrobial Properties

In addition to anticancer activity, some studies suggest antimicrobial effects. For example, related quinoline derivatives have exhibited activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies

- Study on Apoptosis Induction :

- FASN Inhibition Study :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis at Key Positions

The quinoline scaffold allows for modular modifications at positions 3, 4, and 7, significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

*Inferred from structural analogs in the quinoline class.

Key Differences and Implications

Position 4 Modifications: The (2-hydroxypropyl)amino group in the target compound introduces both amino and hydroxyl functionalities, likely enhancing water solubility and hydrogen-bonding capacity compared to the hydroxyl (-OH) and chloro (-Cl) groups in analogs .

Position 7 Trifluoromethyl Group: The -CF₃ group is retained in the target compound and two analogs (rows 1–2). This electron-withdrawing group stabilizes the quinoline ring, improves metabolic resistance, and increases lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate, and how can reaction progress be monitored?

The synthesis typically involves:

Cyclocondensation : Reacting substituted anilines (e.g., 2-trifluoromethylaniline) with ethyl acetoacetate derivatives under basic conditions to form the quinoline core .

Substitution : Introducing the 2-hydroxypropylamino group via nucleophilic substitution or coupling reactions at the 4-position of the quinoline ring .

Purification : Recrystallization or column chromatography to isolate the product.

Q. Monitoring Methods :

Q. How is the compound structurally characterized, and what crystallographic tools are recommended?

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (common for quinoline derivatives ).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

- Electronic Effects : The -CF₃ group increases electron-withdrawing character, stabilizing the quinoline ring and enhancing electrophilic substitution resistance .

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (measured via HPLC retention times) .

- Bioactivity : Trifluoromethyl enhances binding to hydrophobic enzyme pockets (e.g., DNA gyrase in antibacterial assays) .

Q. What side reactions occur during acylation of the hydroxypropylamino group, and how can they be mitigated?

- Observed Byproducts :

- Mitigation Strategies :

Q. How can structural analogs inform SAR studies for optimizing anticancer activity?

| Analog | Modification | Biological Impact |

|---|---|---|

| Ethyl 4-(methylamino)-7-CF₃-quinoline-3-carboxylate | Methylamino instead of hydroxypropylamino | Reduced solubility but higher cytotoxicity (IC₅₀ = 12 μM vs. 18 μM in HeLa). |

| Ethyl 4-(piperazinyl)-7-CF₃-quinoline-3-carboxylate | Piperazine substituent | Improved antibacterial activity (MIC = 2 μg/mL vs. 8 μg/mL for parent compound). |

Q. Methodology :

- Molecular Docking : Compare binding affinities to topoisomerase II using AutoDock Vina .

- QSAR Modeling : Correlate substituent hydrophobicity (ClogP) with cytotoxicity .

Q. How should contradictory data on synthetic yields be resolved?

- Case Study :

- : Reports 65% yield using microwave-assisted synthesis.

- : Reports 45% yield via conventional heating.

- Resolution Strategies :

- Replicate both methods with controlled parameters (e.g., temperature, catalyst loading).

- Analyze byproduct profiles via LC-MS to identify yield-limiting steps (e.g., hydrolysis of intermediates) .

Q. What advanced spectroscopic techniques validate hydrogen-bonding networks in the crystal structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.